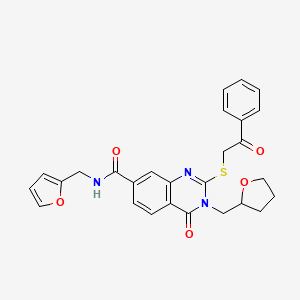

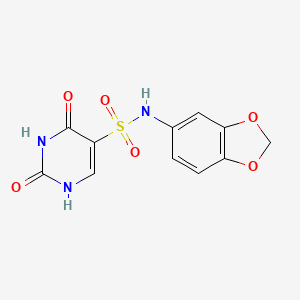

N-(furan-2-ylmethyl)-4-oxo-3-(oxolan-2-ylmethyl)-2-phenacylsulfanylquinazoline-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a quinazoline derivative. Quinazolines are a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring. They have a wide range of applications in medicinal chemistry due to their pharmacological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinazoline core, followed by various functional group interconversions and coupling reactions to introduce the furan, oxolane, and phenacyl sulfanyl groups .Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with multiple heterocyclic rings (furan, oxolane, and quinazoline) and a variety of functional groups. The presence of these groups would likely confer a range of chemical properties to the compound .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the furan and oxolane rings could undergo electrophilic substitution or ring-opening reactions, while the quinazoline ring could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence and position of functional groups, the degree of unsaturation, and the overall size and shape of the molecule would all influence its properties .Scientific Research Applications

Tyrosinase Inhibition and Antioxidant Properties

The compound has been explored for its role as a potent tyrosinase inhibitor. A study demonstrated the synthesis of similar derivatives which exhibited significant inhibition of tyrosinase enzyme, a key player in melanin formation, suggesting potential applications in treating hyperpigmentation and related skin disorders. Additionally, these compounds displayed notable DPPH free radical scavenging ability, indicating antioxidant properties (Dige et al., 2019).

Potential for Enhanced Analgesic Properties

A research focusing on bioisosteric replacement revealed that specific modifications in similar compounds can lead to increased analgesic properties. The study explored the substitution of phenyl rings with heterocyclic compounds, leading to varying degrees of analgesic activity, which could be significant in developing new pain management drugs (Ukrainets et al., 2016).

Application in Energetic Materials

In the field of energetic materials, derivatives of furazan, a component similar to the furan moiety in the compound, have been synthesized and characterized for their potential use. These materials demonstrated high density and excellent detonation properties, suggesting possible applications in the development of high-performance explosives (Zhang & Shreeve, 2014).

Anti-Inflammatory and Antibacterial Properties

A series of similar quinoline-attached furan derivatives demonstrated notable anti-inflammatory and antibacterial activities. These compounds showed significant activity against common pathogens like Staphylococcus aureus and Escherichia coli, and also exhibited reduced gastrointestinal toxicity, highlighting their potential as therapeutic agents (Alam et al., 2011).

Synthesis and Reactivity

Studies have also been conducted on the synthesis and reactivity of furan-related compounds, focusing on their potential applications in creating new pharmacologically active molecules. These investigations provide valuable insights into the chemical behavior and modification possibilities of furan derivatives (Aleksandrov & El’chaninov, 2017).

Future Directions

The study of quinazoline derivatives is a very active area of research, particularly in the field of medicinal chemistry. Future research could potentially explore the synthesis of new derivatives, the investigation of their biological activity, and the development of more efficient and sustainable synthetic methods .

properties

IUPAC Name |

N-(furan-2-ylmethyl)-4-oxo-3-(oxolan-2-ylmethyl)-2-phenacylsulfanylquinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O5S/c31-24(18-6-2-1-3-7-18)17-36-27-29-23-14-19(25(32)28-15-20-8-4-12-34-20)10-11-22(23)26(33)30(27)16-21-9-5-13-35-21/h1-4,6-8,10-12,14,21H,5,9,13,15-17H2,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSXVIJYIWNOOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CO4)N=C2SCC(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2673855.png)

![2-[4-(Tert-butyl)phenyl]-5-(2-chloro-5-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B2673856.png)

![Ethyl 5-aminopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2673872.png)

![4-[(furan-2-ylmethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B2673875.png)